![molecular formula C8H14Cl2N2 B1431733 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride CAS No. 1421601-60-6](/img/structure/B1431733.png)
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride
Overview
Description
1-(3-Chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride, commonly referred to as CMPIH, is an organic compound used in a variety of scientific research applications. It is a colorless, water-soluble solid that is synthesized from the reaction of 3-chloro-2-methylpropyl imidazole and hydrochloric acid. CMPIH is widely used in biochemical, pharmacological, and physiological research due to its unique properties.
Scientific Research Applications
Immunomodulatory and Antiviral Activities
The compound Imiquimod, a classmate of 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole, exhibits significant immunomodulatory effects. It activates the immune system by inducing cytokines like IFN-α, -β, and various interleukins without inherent antiviral or antiproliferative activity in vitro. Imiquimod's in vivo studies reveal its potential to stimulate onsite cytokine production, contributing to its immunoregulatory, antiviral, antiproliferative, and antitumor activities. Its topical application has shown effectiveness in treating skin disorders like genital warts, herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, with minimal side effects (T. Syed, 2001).
Antimicrobial and Pesticidal Uses
Imidazole derivatives, including those similar to 1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole, are utilized in pharmaceutical industries for producing antifungal drugs such as ketoconazole and clotrimazole, highlighting their significant antimicrobial activity. Furthermore, these compounds are used in synthesizing pesticides and insecticides, indicating their broad applicability in addressing microbial resistance and controlling pests (American Journal of IT and Applied Sciences Research, 2022).
Antitumor Potential
Imidazole derivatives demonstrate notable antitumor activities, with certain compounds reaching preclinical testing stages. Their diverse biological properties, including antitumor effects, are under scrutiny, suggesting potential in developing new anticancer drugs and compounds with varied biological actions (M. Iradyan et al., 2009).
Corrosion Inhibition
Imidazoline and its derivatives, closely related to imidazole compounds, serve as effective corrosion inhibitors, especially in the petroleum industry. Their structural properties, including a heterocyclic ring with nitrogen atoms and hydrophobic tails, contribute to their adsorption on metal surfaces, providing a protective layer against corrosion. This application underscores the economic and environmental benefits of imidazole-related compounds in industrial settings (Nipaporn Sriplai & K. Sombatmankhong, 2023).
properties
IUPAC Name |
1-(3-chloro-2-methylpropyl)-2-methylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2.ClH/c1-7(5-9)6-11-4-3-10-8(11)2;/h3-4,7H,5-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKYGCQLKKUDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(C)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylpropyl)-2-methyl-1H-imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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